6-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
1-(4-CHLOROPHENYL)-1-ETHANONE 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a combination of aromatic rings, a triazine core, and various functional groups
Preparation Methods
The synthesis of 1-(4-CHLOROPHENYL)-1-ETHANONE 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multi-step organic reactions. The process begins with the preparation of the core triazine structure, followed by the introduction of the anilino and nitroanilino groups. The final step involves the formation of the hydrazone linkage. Reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to ensure the desired product yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-CHLOROPHENYL)-1-ETHANONE 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core and the functional groups play a crucial role in binding to these targets, leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds include:
1-(4-CHLOROPHENYL)-3-(4-METHOXYANILINO)-1-PROPANONE: Shares structural similarities but differs in the length of the carbon chain.
1-(4-CHLOROPHENYL)-4,4-DIMETHYL-3-PENTANONE: Features a different substitution pattern on the aromatic ring.
1-(4-CHLOROPHENYL)-2-({5-[(4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ETHANONE: Contains a triazole ring instead of a triazine core.
The uniqueness of 1-(4-CHLOROPHENYL)-1-ETHANONE 1-[4-(4-METHOXYANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its specific combination of functional groups and the triazine core, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21ClN8O3 |
---|---|
Molecular Weight |
504.9 g/mol |
IUPAC Name |
2-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H21ClN8O3/c1-15(16-3-5-17(25)6-4-16)31-32-24-29-22(26-18-7-11-20(12-8-18)33(34)35)28-23(30-24)27-19-9-13-21(36-2)14-10-19/h3-14H,1-2H3,(H3,26,27,28,29,30,32)/b31-15+ |
InChI Key |
CYALGQYBYPMZHJ-IBBHUPRXSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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